![molecular formula C14H15Cl2N3O3S2 B2888685 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1021215-17-7](/img/structure/B2888685.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a chemical compound. Based on its name, it contains a benzo[d]thiazol-2-yl ring which is dichlorinated, and a piperidine ring that is carboxamidated and methylsulfonylated .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT) methods . This involves optimizing the geometry of the molecule and analyzing its electronic structure.Aplicaciones Científicas De Investigación
CB1 Receptor Antagonism
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, demonstrates potent antagonistic activity at brain cannabinoid CB1 receptors. This property has been explored for the development of pharmacological probes and potential therapeutic applications in antagonizing the effects of cannabinoids and cannabimimetics. The research highlights the structural requirements for effective CB1 receptor antagonistic activity, including specific substituent arrangements on the pyrazole ring (Lan et al., 1999).
Molecular Interaction Studies
Further studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) have provided insights into its molecular interaction with the CB1 cannabinoid receptor. Computational and molecular modeling methods were employed to understand its binding and the importance of specific molecular conformations (Shim et al., 2002).
Synthesis and Characterization of Related Compounds
The synthesis and characterization of related compounds, such as substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, have been conducted. These studies provide valuable information on the chemical properties and potential applications of compounds with a similar structural framework (Sedlák et al., 2008).
Antiviral Activity Research
Research into 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which share a structural resemblance, has demonstrated potential antiviral activities against specific viruses, indicating the possibility of similar compounds being effective in antiviral therapies (Chen et al., 2010).
Alzheimer’s Disease Treatment Research
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. This research indicates the potential of related compounds in the treatment of neurodegenerative diseases (Rehman et al., 2018).
Synthesis and Evaluation as Antipsychotic Agents
Heterocyclic analogues of compounds with a similar structure have been synthesized and evaluated as potential antipsychotic agents. These studies involve examining their binding to specific neurotransmitter receptors and in vivo activities, contributing to the understanding of such compounds in psychiatric treatment (Norman et al., 1996).
Propiedades
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3S2/c1-24(21,22)19-6-4-8(5-7-19)13(20)18-14-17-12-10(23-14)3-2-9(15)11(12)16/h2-3,8H,4-7H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJRUCQPIQWXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)
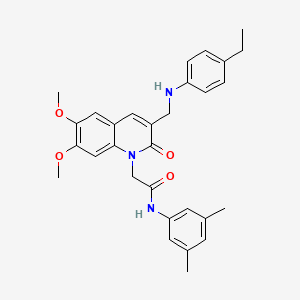
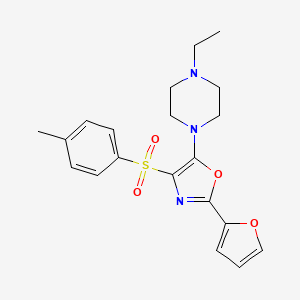
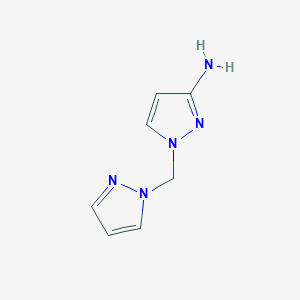
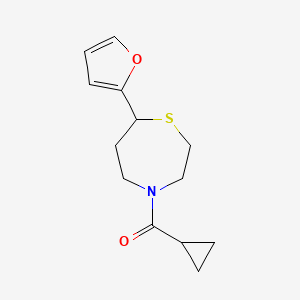
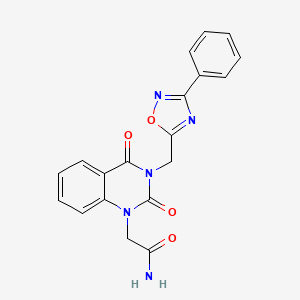
![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)
![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)


![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)